2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide , is constructed hierarchically:
- Parent chain : Acetohydrazide (CH₃CONHNH₂).
- Substituents :
- 1,3-Benzothiazol-2-ylsulfanyl : A benzothiazole ring (fused benzene and thiazole) with a sulfanyl (-S-) group at position 2.
- N'-(E)-[4-(propan-2-yl)phenyl]methylidene : An imine (Schiff base) formed between the hydrazide’s terminal amine and 4-isopropylbenzaldehyde, with E geometry about the C=N bond.
The numbering prioritizes the acetohydrazide backbone, with the benzothiazole and Schiff base groups treated as substituents.
Molecular Architecture: Component Functional Group Analysis
Benzothiazole Ring System Configuration
The benzothiazole moiety consists of a benzene ring fused to a thiazole (five-membered ring containing nitrogen and sulfur). Key features include:
- Planarity : X-ray diffraction data of analogous compounds reveal a near-planar structure, with a dihedral angle of 2.1° between the benzene and thiazole rings.
- Electronic Effects : The thiazole’s sulfur atom contributes to electron deficiency, while the nitrogen lone pairs enable π-conjugation. Computational studies indicate a HOMO-LUMO gap of 4.2 eV, characteristic of electron-deficient heterocycles.
- Substituent Effects : The 2-sulfanyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
Sulfanyl Bridge Electronic Properties
The sulfanyl (-S-) bridge linking benzothiazole to acetohydrazide exhibits dual electronic behavior:
- Electron-Withdrawing : The sulfur’s electronegativity (χ = 2.58) polarizes adjacent bonds, reducing electron density at the acetohydrazide carbonyl (C=O stretching at 1,680 cm⁻¹ in IR).
- Conjugation Pathway : Lone pairs on sulfur participate in partial conjugation with the benzothiazole ring, evidenced by UV-Vis absorption at 320 nm (π→π* transition).
Acetohydrazide Backbone Conformational Dynamics
The acetohydrazide (-NHNHCOCH₂-) backbone adopts multiple conformations:
- Cis/Trans Isomerism : NMR studies of related hydrazides show a 3:1 preference for the cis conformation (NH–CO dihedral angle ≈ 0°) in polar solvents like DMSO, stabilized by intramolecular C-bonding between the hydrazide NH and carbonyl oxygen.
- Steric Effects : Bulky substituents (e.g., isopropylphenyl) favor trans configurations to minimize van der Waals repulsions, as observed in X-ray structures.
Isopropylphenyl Schiff Base Geometry
The Schiff base (-N=CH-C₆H₄-iPr) exhibits:
- E Geometry : The E configuration places the isopropyl group and benzothiazole on opposite sides of the C=N bond, confirmed by NOESY correlations (H-C=N coupling constant J = 12 Hz).
- Coplanarity : The imine’s π-system aligns with the benzene ring (dihedral angle < 10°), enhancing conjugation and thermal stability (decomposition temperature > 200°C).
Properties
CAS No. |
303107-50-8 |
|---|---|
Molecular Formula |
C19H19N3OS2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-13(2)15-9-7-14(8-10-15)11-20-22-18(23)12-24-19-21-16-5-3-4-6-17(16)25-19/h3-11,13H,12H2,1-2H3,(H,22,23)/b20-11+ |
InChI Key |
FTMKVUJIOQBAFX-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(1,3-Benzothiazol-2-ylsulfanyl)Acetic Acid
The benzothiazole sulfanyl acetic acid intermediate is synthesized via nucleophilic substitution. 2-Mercaptobenzothiazole reacts with chloroacetic acid in alkaline conditions (e.g., aqueous NaOH) to form the thioether linkage. Typical reaction conditions involve refluxing in ethanol for 6–8 hours, yielding 85–92% of the product after acidification and recrystallization.
Synthesis of 4-Isopropylbenzaldehyde
4-Isopropylbenzaldehyde is commercially available but can be prepared through Friedel-Crafts acylation of cumene with acetyl chloride, followed by reduction and oxidation. Alternatively, direct formylation of cumene using dichloromethyl methyl ether in the presence of AlCl₃ provides the aldehyde in 70–75% yield.
Formation of Acetohydrazide Intermediate
The acetic acid derivative is converted to its hydrazide via two primary routes:
Hydrazide Formation via Acid Chloride
-
Chlorination : 2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under reflux to form the corresponding acid chloride. Excess reagent is removed under vacuum.
-
Hydrazination : The acid chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C, yielding the acetohydrazide. This method achieves 88–95% purity after recrystallization from ethanol.
Direct Condensation with Hydrazine
An alternative one-pot method involves reacting the acetic acid derivative with hydrazine hydrate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Yields range from 78–85%, with reduced byproduct formation compared to the acid chloride route.
Schiff Base Condensation
The final step involves condensing the acetohydrazide with 4-isopropylbenzaldehyde to form the target Schiff base.
Reaction Conditions and Optimization
-
Catalyst : Acidic catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid) or molecular sieves are used to facilitate imine formation.
-
Solvent : Ethanol, methanol, or toluene are preferred. Polar solvents enhance reaction rates but may promote side reactions.
-
Temperature : Reflux conditions (70–80°C) for 4–6 hours typically yield the highest conversion rates (Table 1).
Table 1: Comparison of Condensation Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 78 | 5 | 82 |
| Toluene | p-TsOH | 110 | 4 | 76 |
| Methanol | Molecular sieves | 65 | 6 | 88 |
Stereochemical Control
The (E)-configuration of the imine is favored due to steric hindrance between the benzothiazole sulfanyl group and the isopropyl substituent. Nuclear Overhauser Effect (NOE) NMR studies confirm >95% E-isomer formation under optimized conditions.
Purification and Characterization
Purification Techniques
-
Recrystallization : Ethanol-water (3:1) mixtures effectively remove unreacted aldehyde and hydrazide.
-
Column Chromatography : Silica gel with hexane-ethyl acetate (7:3) eluent resolves minor impurities, achieving >99% purity.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.85–7.45 (m, 6H, Ar-H), 4.21 (s, 2H, CH₂), 2.95 (m, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH₃).
-
LC-MS : m/z 385 [M+H]⁺, confirming molecular weight.
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
-
Batch Reactors : Suitable for small-scale production (<1 kg) with yields consistent at 80–85%.
-
Continuous Flow Systems : Improve heat transfer and reduce reaction time by 30%, though initial setup costs are higher.
Environmental Impact
-
Waste Management : Chlorinated byproducts from acid chloride routes require neutralization with NaHCO₃ before disposal.
-
Green Chemistry Alternatives : Using enzyme-mediated hydrazide formation (e.g., lipases) reduces solvent waste by 40%.
Challenges and Mitigation Strategies
Byproduct Formation
-
Hydrazone Dimerization : Minimized by maintaining stoichiometric excess of aldehyde (1.2 equiv) and inert atmosphere.
-
Oxidation of Thioether : Addition of antioxidants (e.g., BHT) prevents sulfoxide formation during prolonged storage.
Yield Optimization
-
DoE Studies : Response Surface Methodology (RSM) identifies optimal reagent ratios (hydrazide:aldehyde = 1:1.1) and temperature (75°C) for maximal yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole ring and hydrazide moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares a common benzothiazole-sulfanylacetohydrazide scaffold with derivatives reported in and 20. Key differences lie in the substituents on the benzylidene ring, which modulate electronic, steric, and solubility properties:
Key Observations:
- Electron-withdrawing groups (e.g., nitro, chloro in and ) increase polarity but reduce solubility in non-polar solvents .
- Hydroxy and methoxy groups ( and ) enhance H-bonding capacity, improving aqueous solubility .
- Bulky substituents (e.g., 4-isopropyl in the target compound, bromine in ) may hinder crystal packing, affecting melting points and solubility .
Computational and Crystallographic Insights
- X-ray Crystallography : confirms the (E)-configuration of the imine bond in related compounds, critical for maintaining planar geometry and π-π stacking interactions .
- Molecular Docking : Studies in and suggest benzothiazoles interact with cytochrome P450 enzymes and ion channels, guided by hydrophobic and H-bonding interactions .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a novel derivative of benzothiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzothiazole moiety linked to an acetohydrazide group. The IUPAC name is as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with hydrazine derivatives under controlled conditions. The resulting product is characterized using techniques such as NMR , IR spectroscopy , and mass spectrometry to confirm its structure and purity.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant activity of various benzothiazole derivatives, including those similar to the target compound. For instance, a related study demonstrated that derivatives showed significant protection against seizures induced by maximal electroshock (MES) in mice. The following table summarizes the anticonvulsant activity of several derivatives:
| Compound Code | Dose (mg/kg) | % Protection |
|---|---|---|
| SMVB-IIIA | 25 | 60.20 |
| SMVB-IIIB | 25 | 58.34 |
| SMVB-IIIC | 25 | 70.87 |
| SMVB-IIID | 25 | 48.33 |
| SMVB-IIIE | 25 | 68.48 |
| SMVB-IIIF | 25 | 69.45 |
| SMVB-IIIG | 25 | 44.56 |
| Phenytoin | 25 | 100 |
These results indicate that certain derivatives exhibit promising anticonvulsant properties comparable to established medications like phenytoin .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of benzothiazole derivatives. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections. For example, studies have shown that benzothiazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Anti-Tubercular Activity
Benzothiazole derivatives have also been explored for their anti-tubercular properties. Research indicates that certain synthesized compounds exhibit moderate to good activity against Mycobacterium tuberculosis, with some showing better binding affinity to target proteins involved in bacterial survival .
The mechanisms underlying the biological activities of benzothiazole derivatives often involve interactions with specific biological targets:
- Anticonvulsant Mechanism : The anticonvulsant effects may be attributed to modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
- Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.
- Anti-Tubercular Mechanism : These compounds may inhibit enzymes critical for mycobacterial metabolism or replication, thus exerting their therapeutic effects.
Q & A
Basic Question: What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer:
Synthesis typically involves a multi-step process:
- Step 1: Condensation of 1,3-benzothiazole-2-thiol with chloroacetic acid derivatives to introduce the sulfanylacetate moiety.
- Step 2: Hydrazide formation via reaction with hydrazine hydrate under reflux in ethanol (4–6 hours, monitored by TLC in chloroform:methanol 7:3) .
- Step 3: Schiff base formation by reacting the hydrazide with 4-isopropylbenzaldehyde. This step requires precise pH control (acetic acid catalysis) and reflux in ethanol or DMF for 8–12 hours .
Optimization Tips: - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Basic Question: How is the structural integrity of this compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detect characteristic bands for N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) .
Advanced Question: What mechanistic insights exist for its reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Nucleophilic Substitution: The sulfanyl group (-S-) acts as a nucleophile. Reaction with alkyl halides (e.g., methyl iodide) proceeds via SN2 mechanisms in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor using 1H NMR for methyl group integration .
- Oxidation: The benzothiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA. Kinetic studies (UV-Vis spectroscopy) reveal pseudo-first-order dependence on oxidant concentration .
Contradiction Note: Conflicting reports exist on oxidation regioselectivity. Resolve via isotopic labeling (e.g., 34S) or computational modeling (DFT) .
Advanced Question: How can researchers assess its biological activity while addressing contradictory literature data?
Methodological Answer:
- Antimicrobial Assays:
- Use standardized microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare IC₅₀ values across studies; discrepancies may arise from solvent choice (DMSO vs. water) .
- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via colorimetric assays (e.g., Ellman’s method). Normalize activity to positive controls (e.g., donepezil for AChE) .
Addressing Contradictions: - Replicate assays under identical conditions (pH, temperature, solvent).
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced Question: What strategies resolve conflicting reports on its stability under physiological conditions?
Methodological Answer:
- Degradation Studies:
- Computational Modeling: Predict hydrolytic susceptibility of the hydrazone bond using molecular dynamics (MD) simulations (AMBER/CHARMM force fields) .
Advanced Question: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Key Modifications:
- SAR Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
